![molecular formula C10H16O2 B13500323 3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid](/img/structure/B13500323.png)
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid
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Overview
Description
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid is an organic compound characterized by the presence of cyclopropyl groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, followed by acidification to yield the desired product . Another method includes the cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of cyclopropyl cyanide under controlled conditions. The process requires careful handling of reagents and optimization of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanepropiolic acid: Shares the cyclopropyl group but differs in the overall structure and reactivity.
Cyclopropanecarboxylic acid: Another related compound with a simpler structure and different chemical properties.
Uniqueness
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid is unique due to its dual cyclopropyl groups, which impart distinct steric and electronic characteristics
Biological Activity
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Property | Value |
---|---|
CAS Number | 2141041-52-1 |
Molecular Formula | C₈H₁₄O₄ |
Molecular Weight | 174.2 g/mol |
Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclopropane rings in the structure enhance the compound's reactivity and binding affinity, which may lead to enzyme inhibition or receptor modulation. Such interactions are crucial for its potential applications in drug development.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.
- Antimicrobial Activity : Some derivatives of this compound have been evaluated for their antimicrobial properties, indicating a broad spectrum of activity against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Study A : A research study published in Journal of Medicinal Chemistry evaluated the compound’s inhibitory effects on specific enzymes related to metabolic pathways. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent for metabolic disorders .
- Study B : Another investigation focused on the anti-inflammatory properties of the compound, utilizing animal models to assess its effects on inflammatory markers. The study reported a decrease in cytokine levels following treatment with the compound, highlighting its potential role in managing inflammatory diseases .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Cyclopropane-1-carboxylic acid | Lacks cyclopropylmethyl group | Limited enzyme inhibition |
2,2-bis(methoxymethyl)cyclopropane-1-carboxylic acid | Contains methoxymethyl groups | Enhanced solubility and reactivity |
The presence of cyclopropyl groups in this compound contributes to its distinct reactivity and biological profile compared to these related compounds.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future investigation include:
- In vivo studies : To explore pharmacokinetics and therapeutic efficacy.
- Structure-activity relationship (SAR) studies : To optimize the compound's biological properties through chemical modifications.
- Clinical trials : To assess safety and efficacy in human subjects.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-cyclopropyl-2-(cyclopropylmethyl)propanoic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)9(5-7-1-2-7)6-8-3-4-8/h7-9H,1-6H2,(H,11,12) |
InChI Key |
GMADQAAVBUJUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CC2CC2)C(=O)O |
Origin of Product |
United States |
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